molecular formula C8H12N2O B2651848 2-(6-Aminopyridin-3-yl)propan-2-ol CAS No. 843643-03-8

2-(6-Aminopyridin-3-yl)propan-2-ol

Cat. No.: B2651848
CAS No.: 843643-03-8
M. Wt: 152.197
InChI Key: BBZSDJGBSXMOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Aminopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is characterized by the presence of an aminopyridine moiety attached to a propanol group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol typically involves the reaction of 6-aminopyridine with acetone in the presence of a suitable catalyst. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohol derivatives .

Scientific Research Applications

2-(6-Aminopyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Aminopyridin-2-yl)acetic acid hydrochloride
  • 6-Aminopyridin-3-ol hydrochloride
  • 2-Amino-5-(methylthio)pyridine
  • (E)-3-(6-Aminopyridin-3-yl)acrylic acid

Uniqueness

2-(6-Aminopyridin-3-yl)propan-2-ol is unique due to its specific structure, which combines an aminopyridine moiety with a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZSDJGBSXMOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843643-03-8
Record name 2-(6-aminopyridin-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 0.7 g of methyl 6-aminonicotinate in 65 mL of THF, cooled to 10° C. and under argon, are added dropwise 15 mL of a 3M solution of methylmagnesium chloride in THF. The reaction mixture is stirred for 15 hours, while allowing the temperature to rise to 20° C., and is then cooled again in an ice bath. 100 mL of saturated ammonium chloride solution and then 200 mL of ethyl acetate are added slowly. The organic phase is dried and concentrated to dryness. The residue is taken up in ethyl acetate. The precipitate is filtered off by suction and dried to give 0.4 g of 2-(6-aminopyridin-3-yl)propan-2-ol in the form of a pale yellow solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 ml of a 3M solution of methylmagnesium chloride in THF are added dropwise to a solution, cooled to 10° C. and under argon, of 0.7 g of methyl 6-aminonicotinate in 65 ml of THF. The reaction mixture is stirred for 15 h, while allowing the temperature to rise to 20° C., and then again cooled in an ice bath. 100 ml of a saturated ammonium chloride solution and then 200 ml of ethyl acetate are slowly added. The organic phase is dried and concentrated to dryness. The residue is taken up in ethyl acetate. The precipitate is filtered off and dried to give 0.4 g of 2-(6-aminopyridin-3-yl)-propan-2-ol in the form of a pale yellow solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flame-dried seal tube reaction vial, under argon atmosphere, add 2-(6-Chloro-pyridin-3-yl)-propan-2-ol (750 mg, 4.375 mmol), 2-(dicyclohexylphosphino)-biphenyl (307 mg, 0.875 mmol) and then add LiN(TMS)2 (1M in THF, 13.5 mL, 13.5 mmol). Seal the tube and heat it up to 90° C. for 18 hours. The dark reaction mixture was then diluted with EtOAc (10 mL). HCl (2M) (10 drops) was added with stirring. The reaction mixture was then concentrated and loaded onto ISCO separation column and eluted with 5% MeOH/(1/1 EtOAC/Hex) to afford 2-(6-Amino-pyridin-3-yl)-propan-2-ol as solid (635 mg, yield 95%).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.